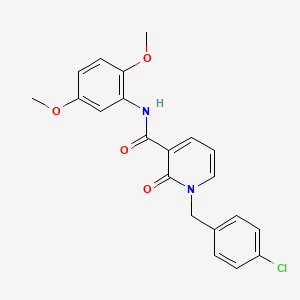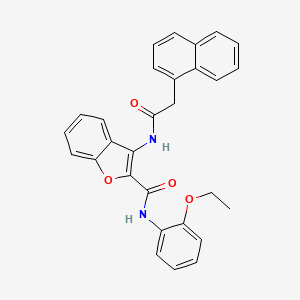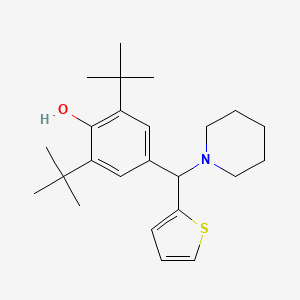
2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol” is a chemical compound with the molecular formula C20H33NO . It is also known by other names such as 2,6-Bis(2-methyl-2-propanyl)-4-(1-piperidinylmethyl)phenol .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 2,6-ditert-butyl-4-methylpyridine involves the reaction of trimethylacetyl chloride, tert-butanol, and trifluoromethanesulfonic acid to produce 2,6-ditert-butyl-4-methylpyran (trifluoromethanesulfonic acid) salt. This salt is then suspended in ethanol and reacted with concentrated ammonia at -60°C to generate 2,6-ditert-butyl-4-methylpyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .科学的研究の応用
Photo- and Thermal-Stabilizers in Polymers
Researchers have explored the use of phenols like 2,6-di-tert-butyl-4-methylphenol and its analogs as photo- and thermal-stabilizers in polymers. These compounds, when combined with hindered amine stabilizers, have shown promising results in enhancing the stability of polypropylene against light and thermal degradation (Mosnáček et al., 2003).
Potential in Antioxidant and Anti-Cancer Drugs
A study on 2,6-diaminopyridine derivatives, which are structurally related to 2,6-di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol, revealed their potential as antioxidants and anti-cancer drugs. These compounds exhibited higher antioxidant activity compared to their analogs and showed significant activity against certain cancer cell lines (Gibadullina et al., 2019).
Development of Novel Catalysts
Compounds similar to this compound have been used to develop new catalysts. For example, a Cu(II)–phenol complex exhibited properties useful in catalyzing reactions like galactose oxidase (Debnath et al., 2013).
Solvatochromic Dyes
Related compounds have been utilized in the synthesis of solvatochromic dyes, which are crucial for determining solvent polarities. Such dyes have applications in various analytical and industrial processes (Shekhovtsov et al., 2012).
Spin Interaction in Metal Complexes
Studies on Schiff and Mannich bases, related to this compound, have provided insights into the spin interaction in zinc complexes. These findings are significant for understanding magnetic properties in coordination chemistry (Orio et al., 2010).
Electrocatalysis and Oxidative Reactions
Electrochemical studies have been conducted on similar compounds, revealing their potential in catalyzing oxidative reactions. Such research is crucial for developing new methods in organic synthesis and materials science (Zabik et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-ditert-butyl-4-[piperidin-1-yl(thiophen-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NOS/c1-23(2,3)18-15-17(16-19(22(18)26)24(4,5)6)21(20-11-10-14-27-20)25-12-8-7-9-13-25/h10-11,14-16,21,26H,7-9,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRCTRJEUCMAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CS2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

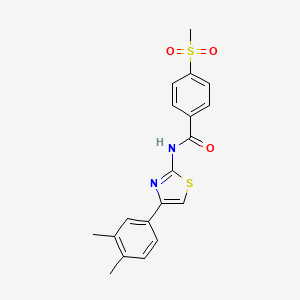
![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)
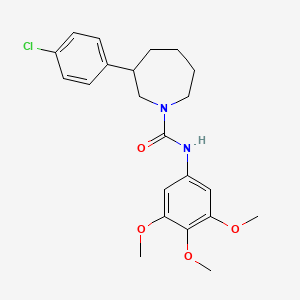
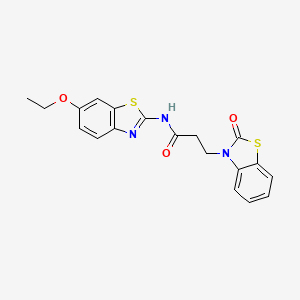
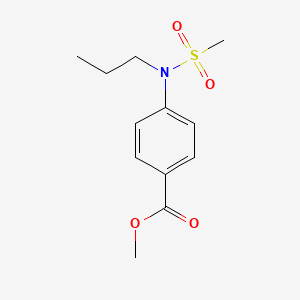
![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)

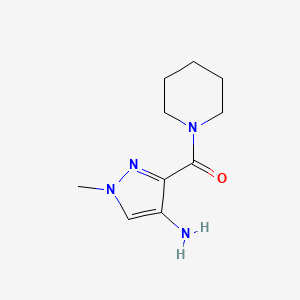
![7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2978509.png)
![7-(4-methoxyphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2978510.png)
![3H-Bis[1,2,5]oxadiazolo[3,4-b:3',4'-f]azepine-8,9-diamine](/img/structure/B2978512.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone](/img/structure/B2978513.png)
